N-(4-morpholinophenyl)acetamide
Overview
Description
N-(4-morpholinophenyl)acetamide: is an organic compound characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to an acetamide moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Mechanism of Action
Mode of Action
It’s hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . The exact nature of these interactions and the resulting changes in cellular processes remain to be elucidated.
Biochemical Pathways
The biochemical pathways affected by N-(4-morpholinophenyl)acetamide are currently unknown. Given the structural similarity to other morpholinophenyl compounds, it’s possible that it may influence pathways related to cell signaling, protein synthesis, or metabolic processes . .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Some studies suggest that similar compounds may have cytotoxic activity against certain cancer cell lines . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-morpholinophenyl)acetamide typically involves the reaction of 4-morpholinoaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{4-morpholinoaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-morpholinophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl ring in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce N-(4-morpholinophenyl)ethylamine derivatives.
Scientific Research Applications
Chemistry: N-(4-morpholinophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: this compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other industrial products.
Comparison with Similar Compounds
3-fluoro-4-morpholinoaniline: An intermediate in the synthesis of linezolid, an antibiotic.
2-(3,4-dimethoxyphenyl)-N-(4-morpholinophenyl)acetamide: A compound with similar structural features but different functional groups.
Uniqueness: N-(4-morpholinophenyl)acetamide is unique due to its specific combination of a morpholine ring and an acetamide moiety attached to a phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
N-(4-morpholinophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a morpholine ring attached to a phenyl group and an acetamide moiety. Its molecular formula is CHNO, with a molar mass of approximately 219.26 g/mol. The unique structure contributes to its biological activity, particularly in enzyme inhibition and potential anticancer properties.
The primary mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit carbonic anhydrases, which play crucial roles in various physiological processes and are therapeutic targets in cancer treatment.
- Apoptosis Induction : Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity Type | Description | Reference |
---|---|---|
Anticancer | Induces apoptosis in various cancer cell lines | |
Enzyme Inhibition | Inhibits carbonic anhydrase, impacting tumor growth | |
Antimicrobial | Exhibits activity against bacterial and fungal pathogens |
Anticancer Activity
A study focusing on the anticancer properties of this compound demonstrated its effectiveness against MDA-MB-231 breast cancer cells. The compound was found to inhibit cell proliferation and induce apoptosis in a dose-dependent manner. In vivo studies further validated its anticancer efficacy in animal models .
Enzyme Interaction Studies
Interaction studies have shown that this compound binds effectively to carbonic anhydrase IX, which is overexpressed in many tumors. The binding affinity was assessed using techniques such as molecular docking and enzyme kinetics, revealing that this compound could serve as a lead for developing selective inhibitors for therapeutic use.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties against several bacterial strains. In vitro tests revealed significant inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Morpholine Ring : This is often achieved through cyclization reactions involving appropriate precursors.
- Acetamide Formation : The final product is obtained by acylating the morpholine derivative with acetic anhydride or acetyl chloride.
These synthetic routes allow for modifications that can enhance the biological activity or selectivity of the compound.
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10(15)13-11-2-4-12(5-3-11)14-6-8-16-9-7-14/h2-5H,6-9H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCIAVMWCOEWGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351449 | |
Record name | N-(4-morpholinophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103913-29-7 | |
Record name | N-(4-morpholinophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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